Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1h-1,2,4-triazole-3-carboxylate
Description
Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is a lithium salt of a triazole-based carboxylic acid derivative. The compound features a 1,2,4-triazole ring substituted at the 1-position with a 2-(trifluoromethyl)phenyl group and at the 3-position with a carboxylate anion coordinated to a lithium ion. This structure combines the electron-withdrawing trifluoromethyl group (which enhances metabolic stability and lipophilicity) with the triazole ring’s ability to participate in hydrogen bonding and metal coordination.
Properties
IUPAC Name |
lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2.Li/c11-10(12,13)6-3-1-2-4-7(6)16-5-14-8(15-16)9(17)18;/h1-5H,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHYENWWCQNFE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C(F)(F)F)N2C=NC(=N2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Synthetic Reactivity and Coordination Chemistry
The lithium ion in this compound acts as a coordinating cation, influencing reaction pathways. Key findings include:
Table 1: Key Reaction Pathways Involving Lithium Coordination
The trifluoromethylphenyl group enhances electron-withdrawing effects, directing electrophilic substitutions to the triazole ring’s N2 position .
Nucleophilic Acyl Substitution at the Carboxylate
The carboxylate group participates in nucleophilic reactions:
-
Esterification : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form methyl esters, displacing lithium .
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Acid chloride formation : Treatment with SOCl₂ converts the carboxylate to a reactive acyl chloride intermediate, enabling peptide coupling .
Mechanistic Insight :
The lithium ion’s Lewis acidity polarizes the carboxylate oxygen, increasing electrophilicity at the carbonyl carbon .
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes regioselective modifications:
Table 2: Triazole Ring Reactions
| Reaction | Reagents | Regioselectivity | Product |
|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄ | N4-nitration | Nitro-triazole derivative |
| Cross-coupling | Pd(OAc)₂, arylboronic acids | C5-arylation | Biaryl-triazole hybrid |
| Cycloaddition | Alkynes, Cu(I) catalysts | [3+2] cycloaddition | Fused heterocycles |
The trifluoromethyl group at the phenyl ring suppresses para-substitution, favoring meta-directing effects in aromatic reactions .
Stability and Decomposition Pathways
Thermal Stability :
-
Decomposes at 220°C via two pathways:
Hydrolytic Sensitivity :
-
Rapid hydrolysis in acidic media (pH <3) cleaves the carboxylate-Li bond, releasing lithium hydroxide .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Related Compounds
| Compound | Carboxylate Group | Li⁺ Coordination | Key Difference |
|---|---|---|---|
| Lithium 1,3-dimethyltriazole-3-carboxylate | Methylated N1 | Weaker coordination | Reduced thermal stability (~180°C decomposition) |
| Sodium 1-[2-(CF₃)phenyl]triazole-3-carboxylate | Na⁺ counterion | Higher aqueous solubility | Faster hydrolysis rates |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is part of the triazole family, which has been extensively studied for its biological activities. Triazoles are known for their antifungal and antibacterial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens, making them valuable in drug development.
Case Study: Antifungal Activity
A study highlighted the efficacy of triazole derivatives against fungal infections. The lithium salt form of triazoles demonstrated enhanced solubility and bioavailability compared to non-lithium counterparts. In vitro tests showed that the compound inhibited the growth of Candida species at low concentrations, indicating its potential as an antifungal agent .
Targeting Specific Receptors
Research has also explored the use of triazole derivatives in targeting specific receptors related to inflammation and metabolic disorders. For instance, compounds similar to this compound have been shown to modulate P2Y14 receptor activity, which is implicated in diabetes and asthma management .
Agricultural Applications
Fungicides
The antifungal properties of this compound extend to agricultural applications as well. Triazole compounds are widely used as fungicides in crop protection. They work by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Case Study: Crop Protection
Field trials have demonstrated that formulations containing triazole derivatives significantly reduce the incidence of fungal diseases in crops such as wheat and barley. The application of these compounds led to improved yield and quality of produce while minimizing the environmental impact compared to traditional fungicides .
Materials Science
Synthesis and Characterization
The unique properties of this compound make it a candidate for advanced materials applications. Its ability to form coordination complexes with metal ions can be utilized in creating novel materials with specific electronic or optical properties.
Case Study: Coordination Chemistry
Research has shown that this compound can coordinate with transition metals to form stable complexes that exhibit interesting magnetic and electronic properties. Such materials could be used in sensors or catalysis applications .
Summary
This compound presents diverse applications across medicinal chemistry, agriculture, and materials science. Its pharmacological potential as an antifungal agent and its use in crop protection highlight its significance in addressing health and food security challenges. Furthermore, its role in materials science opens avenues for innovative applications in technology.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring play crucial roles in its binding to these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other lithium-coordinated triazole carboxylates and trifluoromethyl-substituted analogs. Below is a detailed analysis:
Structural Analogues
Functional Group Impact
- Trifluoromethyl vs. Methyl/Benzyl : The 2-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which polarize the triazole ring and carboxylate group. This enhances resistance to oxidative degradation compared to methyl or benzyl substituents .
- Lithium Coordination : Lithium’s small ionic radius allows tight coordination with the carboxylate, improving thermal stability. This is consistent with trends observed in related lithium-triazole salts .
Pharmaceutical Relevance
- Bioactivity: Trifluoromethyl-substituted triazoles are known for protease inhibition and antimicrobial activity. The electron-deficient triazole core may enhance binding to metal-containing enzymes .
- Stability : The trifluoromethyl group reduces metabolic degradation, a critical factor in drug design .
Material Science
- Coordination Polymers : Lithium-triazole carboxylates can form stable coordination networks, useful in battery electrolytes or catalysis .
Biological Activity
Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Lithium 1-(2-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate
- CAS Number : 2108355-53-7
- Molecular Formula : C10H6F3N3O2.Li
- Molecular Weight : 266.12 g/mol
- Purity : ≥95%
Biological Activity
Lithium compounds have been studied extensively for their pharmacological properties, particularly in the treatment of mood disorders. The specific compound has shown promise in various biological assays.
The biological activity of lithium salts often involves modulation of neurotransmitter systems and neuroprotective effects. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.
In Vitro Studies
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant activity against various biological targets. For instance:
- Cardiac Fibrosis : A study highlighted that triazole derivatives can inhibit cardiac fibroblast activation induced by Angiotensin II (Ang II) and Transforming Growth Factor-beta (TGFβ). This effect was linked to the inhibition of neddylation processes in cardiac remodeling .
Case Studies
- Triazole Derivatives in Cardiac Health
-
Neuroprotective Effects
- Lithium compounds are known for their neuroprotective properties. Studies suggest that the modulation of signaling pathways involved in apoptosis and inflammation may contribute to these effects.
Data Tables
| Parameter | Value |
|---|---|
| IUPAC Name | Lithium 1-(2-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate |
| CAS Number | 2108355-53-7 |
| Molecular Weight | 266.12 g/mol |
| Purity | ≥95% |
| Biological Activity | Cardiac fibrosis inhibition |
Q & A
Q. What are the common synthetic routes for preparing Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate?
The synthesis typically involves coupling a trifluoromethylphenyl-substituted triazole precursor with a carboxylate group, followed by lithium salt formation. For example, analogous triazole derivatives are synthesized by refluxing triazole-thiol intermediates (e.g., 4-amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol) with benzaldehyde derivatives in acetic acid, followed by purification via flash chromatography or crystallization . Lithium incorporation may involve ion exchange or direct reaction with lithium hydroxide, leveraging the cation’s high affinity for carboxylate groups .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the trifluoromethylphenyl and triazole ring connectivity.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : To identify carboxylate (C=O stretch) and triazole ring vibrations.
- Mass Spectrometry (MS) : For molecular ion validation.
- X-ray Diffraction (XRD) : To resolve crystal structure, particularly if lithium coordination geometry is studied.
Thermogravimetric analysis (TGA) can assess thermal stability, referencing lithium ion hydration/dehydration behavior observed in similar systems .
Q. How does the lithium ion influence the compound’s solubility and stability in aqueous environments?
The lithium cation’s small ionic radius and high charge density enhance solubility in polar solvents. However, its interaction with water (e.g., forming hydrates like Li⁺•nH₂O) may affect stability. Thermodynamic data (ΔrH°, ΔrG°) for Li⁺ hydration equilibria suggest that controlling water content during synthesis or storage is critical to prevent hydrolysis or phase changes .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interactions with biological targets?
AutoDock4’s flexible receptor docking can model interactions, such as binding to enzymes or receptors. For example:
- Define the triazole-carboxylate moiety as a flexible ligand.
- Apply side-chain flexibility to target binding sites (e.g., HIV protease-like systems).
- Validate with cross-docking experiments and compare binding affinities to experimental data (e.g., IC₅₀ values). This approach is validated in studies of covalently bound ligands and flexible sidechains .
Q. What thermodynamic factors govern the compound’s stability under varying temperatures?
Reaction thermochemistry data for Li⁺ (e.g., ΔrH° = −192 kJ/mol for Li⁺•3H₂O → Li⁺•4H₂O) indicate that hydration state transitions impact stability. Computational models combining density functional theory (DFT) and experimental ΔrG° values can predict decomposition pathways. For instance, Li⁺ coordination to the carboxylate group may stabilize the compound at higher temperatures, but competing hydration equilibria must be monitored .
Q. How should researchers address discrepancies in synthetic yields or purity across studies?
Systematically vary reaction parameters (e.g., reflux time, solvent ratios) and analyze intermediates via HPLC or NMR. For example, notes that refluxing triazole-thiols with benzaldehydes for 2–5 hours affects product purity. Reproducibility requires strict control of stoichiometry (e.g., 1.05 mmol aldehyde per 1.00 mmol triazole) and purification protocols (e.g., flash chromatography vs. crystallization) .
Q. Can click chemistry strategies modify the triazole ring for enhanced bioactivity?
Yes. The triazole’s 1,2,4-substitution pattern allows Huisgen cycloaddition or thiol-ene reactions. For example:
- Introduce alkynes or azides to the triazole core for copper-catalyzed "click" coupling with biomolecules.
- Optimize reaction conditions (e.g., aqueous vs. organic solvents) to maintain lithium ion integrity.
This strategy is supported by click chemistry’s reliability in forming heteroatom-linked bioactive compounds .
Data Contradiction Analysis
Example : Conflicting reports on lithium ion coordination geometry in similar carboxylate salts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
